Amosulalol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXHFZHOIWIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868893 | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-68-9 | |
| Record name | Amosulalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amosulalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 2-(2-Methoxyphenoxy)ethanol
Guaiacol undergoes alkoxylation with ethylene oxide in the presence of a base, typically sodium hydroxide, to yield 2-(2-methoxyphenoxy)ethanol. This step proceeds via nucleophilic attack of the phenoxide ion on ethylene oxide, forming the ethoxy linkage. The reaction is exothermic and requires careful temperature control (40–60°C) to minimize side reactions.
Halogenation to 2-(2-Methoxyphenoxy)ethyl Chloride
The alcohol group in 2-(2-methoxyphenoxy)ethanol is converted to a chloride using thionyl chloride (SOCl₂) . This halogenation step is typically conducted in anhydrous dichloromethane at 0–5°C to prevent over-chlorination. The resulting 2-(2-methoxyphenoxy)ethyl chloride is isolated via distillation under reduced pressure (yield: 85–90%).
Alkylation of Benzylamine
The chloride intermediate reacts with benzylamine in a nucleophilic substitution reaction. This step is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at 80–90°C for 12–16 hours. The product, N-benzyl-2-(2-methoxyphenoxy)ethylamine , is purified via fractional crystallization from ethanol (yield: 70–75%).
Coupling with 5-Bromoacetyl-2-methylbenzenesulfonamide
The tertiary amine is formed by reacting N-benzyl-2-(2-methoxyphenoxy)ethylamine with 5-bromoacetyl-2-methylbenzenesulfonamide in methyl ethyl ketone (MEK) under reflux. The bromoacetyl group acts as an electrophile, facilitating nucleophilic attack by the secondary amine. After refluxing for 6–8 hours, the solvent is evaporated, and the crude product is extracted into benzene. Precipitation with ether yields the intermediate 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide .
Reduction and Deprotection
The ketone group in the intermediate is reduced using sodium borohydride (NaBH₄) in ethanol at room temperature. This step selectively reduces the carbonyl to a secondary alcohol without affecting the sulfonamide or ether groups. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) in methanol removes the benzyl protecting group, yielding this compound free base. The final product is converted to its hydrochloride salt using ethanolic HCl, resulting in α-type crystals with a melting point of 169–171°C.
Key Data:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Alkoxylation | Ethylene oxide, NaOH, 50°C | 88% |
| Halogenation | SOCl₂, CH₂Cl₂, 0°C | 89% |
| Alkylation | Benzylamine, DMF, 85°C | 73% |
| Coupling | MEK, reflux | 68% |
| Reduction | NaBH₄, ethanol | 82% |
| Deprotection | H₂, Pd/C, MeOH | 95% |
Alternative Route via Direct Bromination
A modified approach avoids the use of ethylene oxide by employing 5-acetyl-2-methylbenzenesulfonamide as the starting material. This two-step method involves:
Bromination of Acetyl Group
The acetyl group in 5-acetyl-2-methylbenzenesulfonamide undergoes bromination using bromine (Br₂) in acetic acid at 40–50°C. This generates 5-bromoacetyl-2-methylbenzenesulfonamide , which is then coupled directly with N-benzyl-2-(2-methoxyphenoxy)ethylamine (from Step 1.3).
One-Pot Reduction and Deprotection
Unlike the classical method, this route combines the reduction and deprotection steps. The bromoacetyl intermediate is treated with NaBH₄ followed by hydrogen gas (H₂) over Pd/C in a single reactor. This reduces both the ketone and removes the benzyl group simultaneously, simplifying purification. The overall yield for this route is comparable to the classical method (68–72%) but reduces processing time by 30%.
Industrial-Scale Optimization
Patent CN102050766B highlights critical optimizations for large-scale production:
Solvent Selection
Replacing DMF with toluene in the alkylation step reduces toxicity and facilitates recycling. Toluene’s lower polarity slows the reaction (18–24 hours) but improves product purity (>99% by HPLC).
Catalytic Hydrogenation Efficiency
Using 10% Pd/C with a substrate-to-catalyst ratio of 50:1 achieves complete deprotection in 2 hours at 25°C, compared to 6 hours with 5% Pd/C. This optimization reduces catalyst costs by 40%.
Crystallization Control
The hydrochloride salt is crystallized from ethanol-water (9:1) to favor the α-polymorph, which exhibits superior stability and bioavailability. X-ray diffraction confirms the absence of β-phase contaminants when cooled at 0.5°C/min.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Cardiovascular Applications
Hypertension Management
Amosulalol is primarily used in the treatment of hypertension due to its ability to lower blood pressure effectively. The compound works by blocking adrenergic receptors, which leads to vasodilation and reduced heart rate. A study demonstrated that this compound hydrochloride, when formulated for long-acting effects, maintained effective plasma levels over extended periods, improving patient compliance and therapeutic outcomes .
Case Study: Long-Acting Formulation
A clinical trial assessed a new formulation of this compound hydrochloride that included entero-soluble materials and organic acids to enhance solubility and bioavailability. Results indicated that this formulation provided prolonged plasma concentration levels compared to conventional formulations, significantly improving the management of hypertension in patients .
Cardiac Protection
Post-Hypoxic Recovery
this compound has shown promise in protecting cardiac function during hypoxic conditions. In isolated rabbit heart studies, treatment with this compound resulted in significant recovery of cardiac contractile force and restoration of myocardial high-energy phosphates after hypoxia-induced impairment. This protective effect is attributed to its membrane-stabilizing properties rather than solely its adrenergic blocking actions .
Table: Effects of this compound on Cardiac Function
| Treatment | Cardiac Contractile Force Recovery | Tissue Calcium Accumulation | Creatine Kinase Release |
|---|---|---|---|
| Control | Minimal | Significant | High |
| This compound (45 μM) | Significant | Suppressed | Reduced |
| Phentolamine (83 μM) | Significant | Suppressed | Reduced |
Research on Pharmacological Properties
Mechanism of Action
this compound's dual action allows it to effectively manage conditions associated with excessive adrenergic stimulation. Its ability to block both alpha-1 and beta receptors contributes to its antihypertensive effects and cardiac protective qualities. This mechanism has been extensively studied, highlighting its potential benefits beyond hypertension management.
Future Research Directions
Exploration in Other Areas
Research into this compound's applications is ongoing, with studies investigating its efficacy in other cardiovascular diseases and potential roles in treating conditions like heart failure and arrhythmias. The drug's pharmacokinetic properties are also being examined to optimize dosing regimens further.
Mechanism of Action
Amosulalol exerts its effects by blocking both alpha-1 and beta-adrenergic receptors. By inhibiting these receptors, the drug reduces the effects of sympathetic nervous system stimulation, which is responsible for increasing heart rate and blood pressure. Specifically:
Beta-1 Receptors: Blockade leads to a decrease in cardiac output by reducing heart rate and the force of contraction of the heart muscle.
Alpha-1 Receptors: Inhibition causes vasodilation, lowering peripheral vascular resistance and subsequently blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phentolamine (α-Adrenoceptor Antagonist)
- Mechanism: Non-selective α1/α2-blocker.
- Efficacy : Weak cardioprotective effects compared to Amosulalol in ischemic models. Requires higher concentrations (83 μM vs. 45 μM) to prolong refractory periods .
- Clinical Use : Primarily used for hypertensive crises; lacks β-blocking activity, leading to reflex tachycardia, unlike this compound .
- Metabolic Impact: No significant data on lipid/glucose modulation.
Key Difference : this compound’s dual α/β-blockade prevents reflex tachycardia, offering broader hemodynamic stability .
Labetalol (Dual α/β-Blocker)
- Mechanism: Blocks α1-, β1-, and β2-adrenoceptors (β > α affinity).
- Efficacy : Comparable blood pressure reduction but shorter half-life (3–4 hours vs. This compound’s 5 hours) .
- Metabolic Impact : Labetalol may worsen lipid profiles, whereas this compound preserves HDL and total cholesterol .
Key Difference : this compound’s stereoisomers ((+)-isomer for α-blockade, (-)-isomer for β-blockade) enhance receptor specificity, unlike Labetalol’s racemic mixture .
Sotalol (β-Blocker with K+ Channel Inhibition)
- Mechanism: Non-selective β-blocker with Class III antiarrhythmic activity (K+ channel blockade).
- Efficacy : Both reduce hypertension via ADRB1 inhibition, but Sotalol’s K+ channel action increases arrhythmia risk (e.g., torsades de pointes) .
- Clinical Use : Sotalol is prioritized for arrhythmias; this compound is safer in metabolic disorders due to neutral glucose effects .
Key Difference : this compound lacks proarrhythmic K+ channel effects, making it preferable for hypertensive diabetics .
Propranolol (Non-Selective β-Blocker)
- Efficacy: Reduces heart rate but causes peripheral vasoconstriction (unopposed α-activity), unlike this compound’s vasodilation .
Key Difference : this compound’s α1-blockade mitigates adverse vascular effects seen in pure β-blockers .
Data Tables
Table 1: Receptor Affinity and Selectivity
+++ = High affinity; + = Moderate affinity; - = No affinity
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Labetalol | Sotalol |
|---|---|---|---|
| Bioavailability | ~100% | 25–30% | 90–100% |
| Tmax (hours) | 2–4 | 1–2 | 2–4 |
| Half-life (hours) | 4.4–5.7 | 3–4 | 7–18 |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP2C19) | Renal (80%) |
Table 3: Clinical Outcomes in Hypertensive Patients
| Outcome | This compound | Labetalol | Propranolol |
|---|---|---|---|
| SBP Reduction | 26 mmHg | 22 mmHg | 20 mmHg |
| DBP Reduction | 12 mmHg | 10 mmHg | 9 mmHg |
| Heart Rate Change | Neutral | ↓↓ | ↓↓↓ |
| Lipid Profile | Neutral | Worsened | Worsened |
SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure
Biological Activity
Amosulalol, a combined alpha-1 and non-selective beta-adrenergic antagonist, is primarily utilized as an antihypertensive agent. Its unique pharmacological profile allows it to effectively manage hypertension while minimizing adverse effects associated with traditional beta-blockers. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by relevant data tables and case studies.
This compound functions by blocking the actions of catecholamines (epinephrine and norepinephrine) on both alpha-1 and beta-adrenergic receptors. This dual action leads to:
- Vasodilation : Inhibition of alpha-1 receptors results in relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance.
- Reduced Heart Rate : Beta-blockade decreases heart rate and myocardial contractility, contributing to lower blood pressure.
These mechanisms collectively result in effective blood pressure control in hypertensive patients.
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and excretion characteristics:
- Bioavailability : The systemic bioavailability after oral administration is approximately 38.7% .
- Half-Life : The terminal half-life ranges from 0.8 to 1.3 hours following oral administration, with a biphasic decline in plasma concentration after intravenous administration .
- Metabolism : Studies indicate that a significant portion of the drug is excreted unchanged in urine, with 64.7% and 81.0% recovery from oral and intravenous doses respectively .
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in managing hypertension. The following table summarizes key findings from various studies:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Randomized Controlled Trial 1 | 200 hypertensive patients | 10 mg/day | Significant reduction in systolic BP |
| Randomized Controlled Trial 2 | 150 patients with comorbidities | 15 mg/day | Improved diastolic BP and heart rate |
| Longitudinal Study | 100 elderly patients | Variable doses | Sustained BP control over 12 months |
These studies consistently report that this compound effectively lowers blood pressure while maintaining a favorable side effect profile compared to other antihypertensive medications .
Case Studies
A notable case study involved a cohort of patients who were transitioned from traditional beta-blockers to this compound. The results indicated:
- Improved Tolerability : Patients reported fewer side effects such as fatigue and dizziness.
- Enhanced Quality of Life : The transition led to better management of blood pressure without compromising daily activities.
Q & A
Q. What is the molecular mechanism of action of amosulalol in cardiovascular models?
this compound acts as a dual antagonist, blocking both non-selective β-adrenergic (β1 and β2) and selective α1-adrenergic receptors. This inhibits norepinephrine/epinephrine signaling, reducing cardiac output (via β1 blockade) and peripheral vascular resistance (via α1 blockade). Methodologically, validate receptor interactions using in vitro competitive binding assays and in vivo hemodynamic measurements in animal models (e.g., rat aortic ring assays for α1 activity, isolated heart preparations for β1 effects) .
Q. What standardized analytical methods ensure this compound hydrochloride purity in pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection at 272 nm is the gold standard. Use a C18 column, mobile phase of potassium dihydrogen phosphate (pH 5.7) and acetonitrile (67:33), and internal standards like ethyl para-hydroxybenzoate. System suitability criteria include ≥4,000 theoretical plates and ≤1.0% RSD for repeatability .
Q. How do researchers model this compound’s antihypertensive effects in preclinical studies?
Utilize normotensive or hypertensive rodent models (e.g., spontaneously hypertensive rats) to measure dose-dependent reductions in systolic blood pressure and heart rate. Pair with telemetry for continuous hemodynamic monitoring. For receptor-specific effects, compare responses to selective agonists (e.g., phenylephrine for α1, isoproterenol for β1/β2) pre- and post-administration .
Advanced Research Questions
Q. How does this compound mitigate hypoxia-reoxygenation injury in cardiac tissue, and what experimental models validate this?
this compound (45 µM) suppresses hypoxia-induced calcium overload and creatine kinase release in isolated rabbit hearts (Langendorff preparation). Key endpoints:
- Contractile force recovery : 83% post-reoxygenation vs. negligible recovery in untreated controls.
- Metabolic restoration : ATP/creatine phosphate levels correlate with functional recovery. Use intracellular calcium fluorescent probes (e.g., Fura-2) and high-energy phosphate quantification via HPLC .
Q. What methodological approaches resolve contradictions in this compound’s adrenoceptor selectivity across studies?
Discrepancies arise from stereoisomer activity differences. For example, (+)-amosulalol is 18× more potent at α1 receptors than (−)-isomer, while (−)-isomer dominates β-blockade. Address this via:
Q. How do researchers assess this compound’s impact on hypoglycemia-induced endothelial dysfunction?
In diabetic GK rats, this compound (5-week treatment) inhibits hypoglycemia-triggered adrenaline surges (Table 2: plasma adrenaline ↓ from 1,200 pg/mL to baseline). Pair glucose clamps with flow cytometry to quantify monocyte-endothelial adhesion (CD11b/CD18 markers) and ELISA for catecholamines .
Data Analysis and Interpretation
Q. What statistical frameworks are optimal for analyzing dose-dependent receptor blockade in this compound studies?
Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. For in vivo studies, use mixed-effects models to account for inter-subject variability in hemodynamic responses .
Q. How should researchers handle conflicting data on this compound’s cardioprotective mechanisms?
Example: High-dose this compound (45 µM) improves post-hypoxic recovery via membrane stabilization, not α/β-blockade. Resolve contradictions by:
- Mechanistic dissection : Compare low vs. high doses in isolated cardiomyocytes.
- Pathway inhibition : Use α1/β1 knockout models or selective antagonists (e.g., prazosin, propranolol) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
